1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is a heterocyclic organic compound that features a quinoline core structure with a methyl group at the first position and an aldehyde group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form a tetrahydroquinoline derivative. The specific conditions for this reaction typically include acidic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other materials due to its versatile chemical reactivity.
Mechanism of Action
The mechanism by which 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be compared with other tetrahydroquinoline derivatives:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroquinoline: A simpler analog without the methyl and aldehyde groups, used in various synthetic applications.
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: The oxidized form of the compound, with different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
DYOOZPIVIZTWPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
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